4-Methoxy-4-methylcyclohexanone
Overview
Description
4-Methoxy-4-methylcyclohexanone is a chemical compound with the molecular formula C8H14O2 . It is used as an intermediate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-4-methylcyclohexanone consists of a cyclohexanone ring with a methyl group and a methoxy group attached to the same carbon . The average mass of the molecule is 142.196 Da .Physical And Chemical Properties Analysis
4-Methoxy-4-methylcyclohexanone is a liquid at room temperature . It has a density of 0.914 g/mL at 25 °C . The boiling point is between 169-171 °C . The refractive index is 1.4443 .Scientific Research Applications
Stereochemistry in Hydrogenation
- Hydrogenation Over Platinum Metals: 2- and 4-Methoxycyclohexanones demonstrate a distinct behavior in catalytic hydrogenation over platinum metals, showing higher cis/trans ratios than their methylcyclohexanone counterparts. This effect is particularly evident when using iridium and platinum as catalysts, with solvent variations influencing the outcome (Nishimura, Katagiri, & Kunikata, 1975).
Chemical Reactions and Synthesis
- Solvolysis and Chirality: The solvolysis of 4-methylcyclohexylidenemethyliodonium salt demonstrates the synthesis of optically active 4-methylcycloheptanone without involving a primary vinyl cation, highlighting the importance of chirality in chemical reactions (Fujita et al., 2002).
- Structural Characterisation of Mannich Bases: The synthesis and structural determination of certain Mannich bases, including 2-[1-(N-4-fluorophenylamino)-1-(4-hydroxy-3-methoxyphenyl)]methylcyclohexanone, were studied, offering insights into novel compound structures (Petrović et al., 2015).
- Conformational Analysis: Studies on 4-methoxycyclohexanone have revealed the predominance of the axial conformation in certain conditions, challenging previous conclusions based on dipole moment studies (Stolow & Giants, 1971).
Catalysis and Reaction Dynamics
- Substituent Effects in Catalysis: Research into the competitive hydrogenation of cyclohexanone and methylcyclohexanones has shed light on how substituents affect reaction rates and mechanisms, particularly in the context of group VIII metal catalysts (Tanaka, Takagi, Nomura, & Kobayashi, 1974).
Clathrates and Inclusion Compounds
- Selective Inclusion of Methylcyclohexanones: Studies have shown the selective inclusion of 3- and 4-methylcyclohexanones in their energetically unfavorable axial conformations in host-guest complexes, which is significant for understanding molecular interactions and synthesis (Barton et al., 2014).
Advanced Organic Synthesis
- Synthesis of Complex Organic Compounds: Research on the synthesis of complex organic compounds, such as 6,7-benzomorphan derivatives, highlights the relevance of 4-methoxycyclohexanone derivatives in advanced organic synthesis (Sainsbury et al., 1990).
Conformational Studies
- Microwave Spectroscopy in Conformational Analysis: The microwave spectrum of 4-methylcyclohexanone has been studied to determine the most stable conformer, contributing to our understanding of molecular shapes and their stability (Li, 1983).
Safety And Hazards
4-Methoxy-4-methylcyclohexanone is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is recommended to keep the substance away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
properties
IUPAC Name |
4-methoxy-4-methylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(10-2)5-3-7(9)4-6-8/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHTXAFKEOHDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4-methylcyclohexanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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